molecular formula C14H12O2 B118000 3'-Methylbiphenyl-3-carboxylic acid CAS No. 158619-46-6

3'-Methylbiphenyl-3-carboxylic acid

Cat. No. B118000
M. Wt: 212.24 g/mol
InChI Key: BJVLFJADOVATRU-UHFFFAOYSA-N
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Description

3’-Methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .


Molecular Structure Analysis

The molecular structure of 3’-Methylbiphenyl-3-carboxylic acid consists of a carboxylic acid group (-COOH) attached to a biphenyl group, which is essentially two benzene rings connected by a single bond . The ‘3-Methyl’ indicates that a methyl group (-CH3) is attached to the third carbon of the biphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 3’-Methylbiphenyl-3-carboxylic acid are not available, carboxylic acids in general can undergo a variety of reactions. They can react with bases to form salts, with alcohols to form esters, and can also undergo reduction reactions to form primary alcohols .


Physical And Chemical Properties Analysis

3’-Methylbiphenyl-3-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 393.6±21.0 °C at 760 mmHg, and a flash point of 179.9±16.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 37 Å2 .

Scientific Research Applications

  • Organic Synthesis

    • Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis .
    • They are used in obtaining small molecules and macromolecules .
    • They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
    • The results of these reactions can vary widely depending on the specific carboxylic acid used and the reaction conditions .
  • Nanotechnology

    • Carboxylic acids are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
    • They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
    • The outcomes of these modifications can include improved stability, dispersibility, or functionality of the nanoparticles or nanostructures .
  • Polymers

    • Carboxylic acids are used in the production of polymers, both synthetic and natural .
    • They are used as monomers, additives, catalysts, etc .
    • The results can include the creation of new materials with unique properties .
  • Pharmaceuticals

    • “3’-Methylbiphenyl-3-carboxylic acid” is used as an active pharmaceutical intermediate .
    • The specific methods of application and results would depend on the specific drug being synthesized .
  • Food Industry

    • Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation .
    • Most of these types of carboxylic acids are applied in the food industry .
  • Electronics

    • An area of great interest is the production of acidic polymers, with different applications .
    • For example, in the electronic area, polymers that present characteristics such as electron donors are required .
  • Chemical Industry

    • Carboxylic acids are used in the chemical industry for the production of a wide range of products .
    • They can be used in the synthesis of dyes, plastics, pharmaceuticals, and many other chemicals .
    • The specific methods of application and results would depend on the specific product being synthesized .
  • Environmental Science

    • Carboxylic acids are often used in environmental science for the remediation of contaminated soils .
    • They can help to mobilize and remove heavy metals and other contaminants .
    • The specific methods of application and results would depend on the specific contamination issue being addressed .

properties

IUPAC Name

3-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLFJADOVATRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353670
Record name 3'-methylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methylbiphenyl-3-carboxylic acid

CAS RN

158619-46-6
Record name 3'-methylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methyl-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RP Dhanya, S Sidique, DJ Sheffler… - Journal of medicinal …, 2011 - ACS Publications
… The precipitated 4-chloro-3′-methylbiphenyl-3-carboxylic acid was filtered, washed with … To a solution of 4-chloro-3′-methylbiphenyl-3-carboxylic acid (7 g, 28.5 mmol) in acetone was …
Number of citations: 48 pubs.acs.org
E Boyland, JW Gorrod - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Reaction of 3-methyl-4-nitrobenzenediazonium acetate with methyl benzoate gives the three isomeric methyl 3’-methyl-4 ‘-nitrobiphenylcarb-oxylic acids. The isomers were reduced …
Number of citations: 0 pubs.rsc.org
O El-Kabbani, PJ Scammells, T Day, U Dhagat… - European journal of …, 2010 - Elsevier
The tertiary structure of the Leu308Val mutant of human 20α-hydroxysteroid dehydrogenase (AKR1C1) in complex with the inhibitor 3,5-dichlorosalicylic acid (DCL) has been …
Number of citations: 18 www.sciencedirect.com

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